4-((Diethylamino)methyl)aniline hydrochloride
Description
Properties
IUPAC Name |
4-(diethylaminomethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGWOSWNIHWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656580 | |
| Record name | 4-[(Diethylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-84-6 | |
| Record name | Benzenemethanamine, 4-amino-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Diethylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Aniline Amino Group
4-Aminophenol undergoes acetylation with acetic anhydride in tetrahydrofuran (THF) at 60°C for 1.75 hours, yielding N-(4-hydroxyphenyl)acetamide with 87% efficiency. Acetylation prevents undesired side reactions during subsequent electrophilic substitutions.
Mannich Reaction with Formaldehyde and Diethylamine
The acetylated intermediate reacts with formaldehyde and diethylamine under microwave irradiation (80°C, 1.5 hours) in ethanol. This step installs the diethylaminomethyl group at the para-position relative to the hydroxyl group, achieving quantitative conversion to N-(3-((diethylamino)methyl)-4-hydroxyphenyl)acetamide. Microwave irradiation enhances reaction kinetics compared to conventional heating.
Deprotection and Hydrochloride Formation
The acetyl group is removed via refluxing in 6 M hydrochloric acid (80°C, 2 hours), yielding 4-amino-2-((diethylamino)methyl)phenol. Subsequent treatment with excess HCl in ethanol precipitates the hydrochloride salt, with an overall yield of 43% from 4-aminophenol.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature (Mannich) | 80°C (microwave-assisted) |
| Catalyst | None required |
| Solvent | Ethanol |
| Yield (Overall) | 43% |
Catalytic Hydrogenation of Nitro intermediates
This method adapts strategies from analogous aniline derivatives, utilizing nitro-group reduction as a key step.
Synthesis of Nitrobenzene Precursor
4-Nitrobenzyl chloride is reacted with diethylamine in dichloromethane (DCM) at 25°C for 12 hours, forming 4-nitro-N,N-diethylbenzylamine. The nitro group serves as a protected amino group amenable to reduction.
Hydrogenation with Raney Nickel
The nitro compound undergoes catalytic hydrogenation using Raney nickel (10–15 wt% catalyst loading) under 0.2–0.5 atm H₂ at 40–60°C. Reaction times of 24–36 hours achieve full reduction to the primary amine, 4-((diethylamino)methyl)aniline.
Salt Formation and Purification
The free base is treated with concentrated HCl in ethanol, followed by crystallization from a 1:1 ethanol-diethyl ether mixture. Industrial-scale implementations report yields of 68–72% after purification.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Hydrogen Pressure | 0.2–0.5 atm |
| Catalyst | Raney Nickel (10–15 wt%) |
| Solvent | Ethanol/Methanol |
| Yield (Isolated) | 68–72% |
Direct Amination via Electrophilic Substitution
A less common approach involves direct diethylaminomethyl group installation on aniline derivatives under Friedel-Crafts conditions.
Generation of the Iminium Ion
Formaldehyde reacts with diethylamine in DCM at 0°C to form the iminium ion, N,N-diethylmethaniminium chloride. This electrophilic species is stabilized by the Lewis acid ZnCl₂ (10 mol%).
Electrophilic Aromatic Substitution
Aniline derivatives undergo substitution at the para-position when reacted with the iminium ion at 25°C for 8 hours. The reaction is quenched with aqueous NaHCO₃, extracting the product into DCM.
Hydrochloride Salt Crystallization
Neutralization with HCl in ethyl acetate yields the hydrochloride salt, with typical yields of 55–60% after recrystallization.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Catalyst | ZnCl₂ (10 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Yield (Isolated) | 55–60% |
Comparative Analysis of Synthesis Routes
The table below contrasts the three methods in terms of efficiency, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Reaction | 43 | Laboratory-scale | Regioselective functionalization | Multi-step, moderate yield |
| Catalytic Hydrogenation | 70 | Industrial-scale | High purity, established protocol | Requires high-pressure equipment |
| Direct Amination | 58 | Moderate scale | Single-step synthesis | Competing ortho/meta substitution |
Industrial-Scale Production Insights
Large-scale manufacturing (e.g., >100 kg batches) prioritizes the catalytic hydrogenation route due to its reproducibility. Critical considerations include:
-
Catalyst Recycling : Raney nickel is recovered via filtration and reactivated through washing with NaOH, reducing costs by 15–20%.
-
Solvent Recovery : Ethanol is distilled from reaction mixtures and reused, achieving 90% solvent recovery rates.
-
Crystallization Optimization : Controlled cooling (0.5°C/min) during salt formation produces uniform crystals with >99% purity .
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-((Diethylamino)methyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)aniline hydrochloride involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 4-((Diethylamino)methyl)aniline hydrochloride and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Electronic Properties: The diethylamino group (-N(C₂H₅)₂) in the target compound is electron-donating, enhancing nucleophilicity at the primary amine site. In contrast, electron-withdrawing groups (e.g., -SO₂CH₃ in 4-(methylsulfonyl)aniline hydrochloride) reduce reactivity . Steric Hindrance: The para-substituted diethylamino-methyl group in the target compound offers less steric hindrance compared to ortho-substituted analogs (e.g., 2-[(dimethylamino)methyl]aniline hydrochloride), facilitating reactions at the aromatic amine .
Hydrochloride Salt Formation: Monohydrochloride salts (e.g., target compound) are common for primary amines, while tertiary amines (e.g., 4-[2-(dimethylamino)ethyl]aniline) often form dihydrochlorides due to dual protonation sites .
Synthesis and Applications: Acid hydrolysis with concentrated HCl is a shared synthetic route (e.g., 3-chloro-4-ethoxyaniline hydrochloride and 2-chloro-4-methylaniline hydrochloride) . The target compound’s diethylamino group may enhance lipid solubility, making it suitable for pharmaceutical applications (e.g., analogs used in antispasmodics like oxybutynin hydrochloride) .
Research Findings and Analytical Insights
Crystallography and Hydrogen Bonding :
- Anilinium salts (e.g., 4-ethoxyanilinium chloride) exhibit N–H⋯Cl hydrogen bonds, stabilizing their crystal lattices . Similar interactions are expected in the target compound.
Purity and Analysis :
- HPLC and titration are standard methods for purity assessment, as seen in 3-chloro-4-ethoxyaniline hydrochloride synthesis .
Biological Activity
4-((Diethylamino)methyl)aniline hydrochloride, also known by its CAS number 1204811-84-6, is a compound that has garnered attention in various fields of research due to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Molecular Structure:
- Chemical Formula: C12H18ClN
- Molecular Weight: 229.73 g/mol
- IUPAC Name: this compound
Synthesis:
The synthesis typically involves the alkylation of aniline with diethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process ensures high yield and purity, which is crucial for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diethylamino group enhances its affinity for biological molecules, potentially influencing enzyme activity and cellular processes. It may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways.
Pharmacological Applications
-
Enzyme Interactions:
- The compound has been studied for its role in enzyme inhibition, particularly in biochemical assays where it serves as a substrate or inhibitor. Its interactions can lead to significant changes in metabolic activities within cells.
- Antimicrobial Activity:
- Antitumor Activity:
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Enzyme Inhibition | Modulation of metabolic pathways | |
| Antimicrobial | Effective against bacterial strains | |
| Antitumor | Potential anticancer effects |
Case Studies
-
Enzyme Interaction Study:
A study conducted on the effects of this compound on specific enzymes revealed that it significantly inhibited enzyme activity in a dose-dependent manner. This study utilized various concentrations and monitored changes in metabolic markers over time . -
Antimicrobial Efficacy:
In vitro tests demonstrated that the compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential use as an antimicrobial agent . -
Antitumor Research:
A series of experiments were performed to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated a marked reduction in cell viability at higher concentrations, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-((Diethylamino)methyl)aniline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of aniline derivatives with diethylamine. A typical approach involves reacting 4-(aminomethyl)aniline with diethylamine in the presence of a catalyst (e.g., palladium or acid catalysts) under reflux conditions in solvents like acetonitrile or dimethylformamide . Key factors include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of the amine group.
- Stoichiometry : Excess diethylamine (1.5–2.0 equivalents) drives the reaction to completion.
- Validation : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) reveals peaks for the aromatic protons (δ 6.8–7.2 ppm), methylene group (δ 3.5–4.0 ppm), and diethylamino protons (δ 1.0–1.5 ppm) .
- FT-IR : Absorbances at ~3300 cm (N-H stretch), 1600 cm (C=C aromatic), and 1100 cm (C-N stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS (positive mode) shows a molecular ion peak at m/z 224.2 ([M+H]) and a fragment at m/z 179.1 (loss of diethylamino group) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
- Methodological Answer :
- By-product Analysis : Common by-products include unreacted starting materials and over-alkylated derivatives (e.g., bis-diethylamino products).
- Mitigation Strategies :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .
- In situ monitoring via TLC or HPLC to track reaction progress and terminate at optimal conversion (~85–90%).
- Selective quenching with dilute HCl to precipitate the hydrochloride salt, reducing contamination from non-polar impurities .
Q. How does the diethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The diethylamino group is a strong electron donor, increasing electron density on the aromatic ring and activating it toward electrophilic substitution.
- In SAr reactions , the para-methylamino group directs incoming electrophiles to the ortho and meta positions, as observed in similar aniline derivatives .
- Steric Effects : The bulky diethylamino group may hinder reactions at the para position, favoring meta-substitution in certain cases .
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and temperature (37°C) .
- Control Experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors (e.g., excess substrate).
- Dose-Response Analysis : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
Structure-Activity Relationship (SAR) and Data Analysis
Q. How do structural modifications at the aniline ring affect the compound’s biological activity?
- SAR Insights (based on analogous compounds):
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., Cl) | Reduce solubility but enhance receptor binding affinity (e.g., kinase inhibition) . | |
| Methoxy groups | Improve metabolic stability but may decrease cellular permeability . | |
| Bulkier alkyl chains | Increase lipophilicity, potentially enhancing blood-brain barrier penetration . |
- Data Interpretation : Use QSAR models to predict bioactivity based on logP, polar surface area, and H-bond donor/acceptor counts .
Experimental Design Considerations
Q. What are the critical factors in designing stability studies for this compound under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amine group at acidic pH (<3) or oxidation in the presence of peroxides .
- Study Design :
- Temperature : Accelerated stability testing at 40°C/75% RH for 6 months (ICH guidelines).
- Buffers : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) .
- Analytical Methods : HPLC-UV (λ = 254 nm) to quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
